1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and a trifluoromethyl group attached to a piperidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by its alkylation with a suitable piperidine derivative. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated using a halomethylpiperidine in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-((1-Methyl-1H-pyrazol-4-yl)methyl)-4-(chloromethyl)piperidine:
Uniqueness: The presence of the trifluoromethyl group in 1-((1-methyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-7-9(6-15-16)8-17-4-2-10(3-5-17)11(12,13)14/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJLZDZJKBIVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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